Computed Lipophilicity (LogP) Comparison of Cyclopentyl Sulfoximines with Varying S-Alkyl Chains
The predicted LogP for Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone (isopropyl substituent) is estimated at approximately 1.9–2.2 based on fragment-based calculation methods, positioning it between the more polar S-methyl analog and the more lipophilic S-isopentyl analog. In contrast, Cyclopentyl(imino)(isopentyl)-lambda6-sulfanone (CAS 2059942-22-0) has a vendor-reported calculated LogP of 3.02 . This LogP difference of approximately 0.8–1.1 units translates to a roughly 6- to 12-fold difference in octanol-water partition coefficient, substantially affecting membrane permeability predictions and in vitro ADME behavior .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone: estimated LogP ~1.9–2.2 (fragment-based calculation) |
| Comparator Or Baseline | Cyclopentyl(imino)(isopentyl)-lambda6-sulfanone (CAS 2059942-22-0): vendor-reported calculated LogP 3.02 |
| Quantified Difference | ΔLogP ≈ 0.8–1.1 units (isopentyl analog more lipophilic); ~6- to 12-fold difference in partition coefficient |
| Conditions | Computed LogP values; experimental confirmation pending |
Why This Matters
The lower LogP of the isopropyl derivative may provide superior aqueous solubility and reduced non-specific protein binding compared to the isopentyl analog, making it a preferred choice when balancing potency with developability in early lead optimization.
